molecular formula C6H12ClNO B1281691 ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride CAS No. 287717-44-6

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Cat. No.: B1281691
CAS No.: 287717-44-6
M. Wt: 149.62 g/mol
InChI Key: DFJSXBUVSKWALM-RIHPBJNCSA-N
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Description

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H12ClNO It is a hydrochloride salt form of a cyclopentene derivative, characterized by the presence of an amino group and a hydroxymethyl group on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate to introduce the amino group . The reaction conditions often include the use of protecting groups to ensure selective functionalization of the cyclopentene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous reaction technology and bio-enzymatic processes to achieve high yields and purity . The use of advanced organic synthesis techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include cyclopentane derivatives, substituted cyclopentenes, and various functionalized cyclopentene compounds .

Scientific Research Applications

Chemistry: In chemistry, ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its structural similarity to certain natural products makes it a useful tool in biochemical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group and hydroxymethyl group on the cyclopentene ring allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: This compound has a carboxylic acid group instead of a hydroxymethyl group.

    (1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: The enantiomer of the compound , with different stereochemistry.

    Cyclopentene derivatives: Various cyclopentene derivatives with different functional groups.

Uniqueness: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group on the cyclopentene ring. This combination of functional groups provides distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSXBUVSKWALM-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287717-44-6
Record name [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride
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